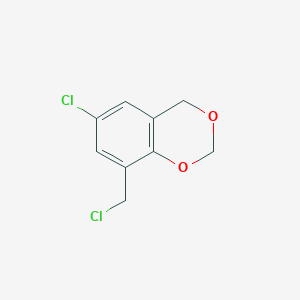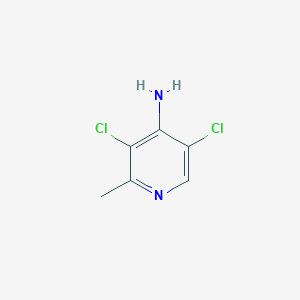
(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
Overview
Description
®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its chiral nature makes it particularly valuable in enantioselective reactions, where the production of one enantiomer over another is desired.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine typically involves the reaction of ®-1-phenylethylamine with 2-chloroethyl diphenylphosphine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine undergoes various types of reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides under oxidative conditions.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts (e.g., PdCl2, PtCl2) in solvents like dichloromethane or toluene under inert atmosphere.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as halides or other nucleophiles can be used under appropriate conditions.
Major Products:
Complexation: Metal-phosphine complexes.
Oxidation: Phosphine oxides.
Substitution: New ligands with modified phosphine groups.
Scientific Research Applications
®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is extensively used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mimetics and the development of bioinorganic models.
Industry: Used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes act as catalysts in various reactions, facilitating the formation of desired products with high enantioselectivity. The chiral nature of the ligand ensures that the catalytic process favors the production of one enantiomer over another, which is crucial in asymmetric synthesis.
Comparison with Similar Compounds
- (S)-(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
- N,N-Bis(2-diphenylphosphinoethyl)amine
- 1,2-Bis(diphenylphosphino)ethane (DPPE)
Comparison:
Chirality: ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is chiral, whereas N,N-Bis(2-diphenylphosphinoethyl)amine and DPPE are achiral.
Enantioselectivity: The chiral nature of ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine makes it more suitable for enantioselective reactions compared to its achiral counterparts.
Complex Stability: The stability of metal complexes formed with ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine can be higher due to the steric and electronic effects of the chiral ligand.
Properties
IUPAC Name |
(1R)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAHLJBPYKGBV-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447072 | |
| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161583-25-1 | |
| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)









